molecular formula C10H6N2O5 B187110 4-Hydroxy-6-nitroquinoline-2-carboxylic acid CAS No. 134785-84-5

4-Hydroxy-6-nitroquinoline-2-carboxylic acid

Cat. No. B187110
M. Wt: 234.16 g/mol
InChI Key: KQFRZQHCZNAUOS-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitroquinoline-2-carboxylic acid (HNQ) is a quinoline derivative. It has a molecular formula of C10H6N2O5 and an average mass of 234.165 Da . It possesses a hydroxyl group, a nitro group, and a carboxylic acid group, which contribute to its unique chemical properties and potential applications in various research areas.

Scientific Research Applications

Antioxidant Activity Analysis

The compound's relevance is closely associated with studies on antioxidant activities, where methodologies like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are utilized to assess the antioxidant capacity of complex samples. Chemical methods along with electrochemical methods provide insights into the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

In medicinal chemistry, hydroxyquinolines, which share a structural similarity with 4-Hydroxy-6-nitroquinoline-2-carboxylic acid, have been identified for their significant biological activities. Their ability to chelate metals contributes to their potential as drug candidates for treating a variety of diseases, including cancer and neurodegenerative disorders. The synthetic modification of these compounds aims to develop more potent drugs (Gupta, Luxami, & Paul, 2021).

Environmental and Biological Degradation Studies

Advanced Oxidation Processes (AOPs) have been applied to degrade environmental pollutants, with studies focusing on the degradation pathways, by-products, and biotoxicity. These findings provide a foundation for enhancing degradation technologies for pollutants like acetaminophen, highlighting the environmental relevance of chemical compounds used in these studies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

6-nitro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-4-8(10(14)15)11-7-2-1-5(12(16)17)3-6(7)9/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFRZQHCZNAUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216993
Record name 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-nitroquinoline-2-carboxylic acid

CAS RN

52980-08-2
Record name 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52980-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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